molecular formula C10H15BrClNO B1383997 3-Bromo-2-propoxybenzylamine hydrochloride CAS No. 2203140-41-2

3-Bromo-2-propoxybenzylamine hydrochloride

Cat. No.: B1383997
CAS No.: 2203140-41-2
M. Wt: 280.59 g/mol
InChI Key: XLKKPMMIEQYRPJ-UHFFFAOYSA-N
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Description

3-Bromo-2-propoxybenzylamine hydrochloride is an organic compound with the molecular formula C10H14BrNO·HCl. It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the third position and a propoxy group at the second position. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-propoxybenzylamine hydrochloride typically involves the following steps:

    Bromination: The starting material, 2-propoxybenzylamine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at reflux temperature.

    Hydrochloride Formation: The brominated product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile used, products like azides or nitriles can be formed.

    Oxidation Products: Oxidation can lead to the formation of aldehydes or carboxylic acids.

    Reduction Products: Reduction typically yields amines or alcohols.

Scientific Research Applications

3-Bromo-2-propoxybenzylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-propoxybenzylamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the propoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-Bromobenzylamine hydrochloride
  • 4-Bromobenzylamine hydrochloride
  • 3-Chlorobenzylamine hydrochloride
  • 4-Methoxybenzylamine hydrochloride

Comparison:

  • 3-Bromo-2-propoxybenzylamine hydrochloride is unique due to the presence of both a bromine atom and a propoxy group, which confer distinct chemical properties and reactivity.
  • 3-Bromobenzylamine hydrochloride lacks the propoxy group, making it less versatile in certain reactions.
  • 4-Bromobenzylamine hydrochloride has the bromine atom at a different position, affecting its reactivity and interaction with other molecules.
  • 3-Chlorobenzylamine hydrochloride and 4-Methoxybenzylamine hydrochloride have different substituents, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

(3-bromo-2-propoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-2-6-13-10-8(7-12)4-3-5-9(10)11;/h3-5H,2,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKKPMMIEQYRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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